4,6-Dichloropyridazin-3-amine
Description
Significance of Pyridazine (B1198779) Heterocycles in Organic and Medicinal Chemistry
Pyridazine, a six-membered aromatic ring with two adjacent nitrogen atoms, is a foundational scaffold in organic and medicinal chemistry. vulcanchem.com The unique physicochemical properties of the pyridazine ring, such as its weak basicity, high dipole moment, and capacity for hydrogen bonding, make it an attractive component in drug design. nih.govresearchgate.net These properties can enhance a molecule's interaction with biological targets and improve its pharmacokinetic profile. nih.gov
The versatility of the pyridazine nucleus is demonstrated by its presence in a variety of bioactive compounds with a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antihypertensive properties. researchgate.netscirp.org Notably, three approved drugs—minaprine, relugolix, and deucravacitinib—are based on a 3-aminopyridazine (B1208633) core, highlighting the therapeutic potential of this heterocyclic system. nih.gov The ability of the pyridazine ring to serve as a bioisostere for other aromatic rings further expands its utility in the development of new therapeutic agents. blumberginstitute.org
Overview of Dichloropyridazinamines as Key Intermediates
Dichloropyridazinamines are a class of chemical compounds that serve as crucial building blocks in organic synthesis. These molecules are characterized by a pyridazine ring substituted with two chlorine atoms and an amine group. Their importance lies in their role as chemical intermediates, which are molecules formed from initial reactants that are then consumed in subsequent steps to produce the final product. wikipedia.org In the chemical industry, intermediates are vital for the synthesis of a wide array of products, from pharmaceuticals to agricultural chemicals. advansix.comnouryon.comdomochemicals.com
The reactivity of dichloropyridazinamines makes them particularly useful. The chlorine atoms on the pyridazine ring are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. vulcanchem.comsmolecule.com This versatility enables chemists to construct more complex molecules with desired properties, making dichloropyridazinamines valuable precursors in the synthesis of novel compounds. tandfonline.com
Scope and Research Focus on 4,6-Dichloropyridazin-3-amine
This article will now narrow its focus to a specific dichloropyridazinamine: This compound . This compound, with the molecular formula C4H3Cl2N3, is distinguished by a pyridazine ring with chlorine atoms at the 4 and 6 positions and an amine group at the 3 position. vulcanchem.comuni.lu
The research interest in this compound stems from its potential as a versatile intermediate for creating new chemical entities. The specific arrangement of its functional groups—two reactive chlorine atoms and a nucleophilic amine group—offers multiple sites for chemical modification. This allows for the systematic alteration of the molecule's structure to explore its potential applications, particularly in the synthesis of new pharmaceutical and agrochemical compounds.
Table 1: Chemical Identity of this compound
| Property | Value |
| Molecular Formula | C4H3Cl2N3 vulcanchem.comuni.lu |
| Molecular Weight | 163.99 g/mol vulcanchem.com |
| IUPAC Name | This compound |
| SMILES | C1=C(C(=NN=C1Cl)N)Cl vulcanchem.com |
| InChI | InChI=1S/C4H3Cl2N3/c5-2-1-3(6)8-9-4(2)7/h1H,(H2,7,9) vulcanchem.com |
| CAS Number | 1161847-28-4 vulcanchem.com |
The subsequent sections of this article will provide a detailed analysis of the synthesis, chemical properties, and structural characteristics of this compound, based on available scientific research. The reactivity of this compound, particularly the displacement of its chlorine atoms and the reactions of its amine group, will be a central theme.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,6-dichloropyridazin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Cl2N3/c5-2-1-3(6)8-9-4(2)7/h1H,(H2,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHWQTMSISRCANV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN=C1Cl)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1161847-28-4 | |
| Record name | 4,6-dichloropyridazin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4,6 Dichloropyridazin 3 Amine and Its Analogues
Advanced Synthetic Approaches
Palladium-Catalyzed Cross-Coupling Strategies
Palladium-catalyzed cross-coupling reactions have become indispensable in modern organic synthesis for their ability to form C-C bonds with high efficiency and selectivity. researchgate.net These reactions typically involve the coupling of an organohalide with an organometallic reagent in the presence of a palladium catalyst. For substrates like 4,6-dichloropyridazin-3-amine, the two chlorine atoms offer distinct reaction sites for sequential and selective functionalization. The general mechanism involves an oxidative addition of the halo-pyridazine to a Pd(0) species, followed by transmetalation with the coupling partner and subsequent reductive elimination to yield the product and regenerate the catalyst. mdpi.com
Suzuki Coupling Reactions
The Suzuki-Miyaura coupling, which pairs an organohalide with a boronic acid or its ester derivative, is one of the most widely used palladium-catalyzed reactions for synthesizing biaryl and heteroaryl compounds. mdpi.com Its application to dichloropyridazine systems, including analogues of this compound, is particularly valuable but is often complicated by the issue of regioselectivity. mdpi.comresearchgate.net
The presence of two chlorine atoms and the nitrogen atoms in the pyridazine (B1198779) ring influences the reactivity of the C-Cl bonds. A significant challenge in the Suzuki coupling of disubstituted pyridazines is controlling which chlorine atom is substituted. Research on 4-substituted-3,6-dichloropyridazines has shown that the nature of the substituent at the C4 position can direct the site of the coupling. For instance, with basic amine substituents at C4, the Suzuki coupling reaction is often promoted at the C3 position, which is proximal to the amine. Conversely, other substituents like alkyl or alkoxy groups tend to direct the reaction to the C6 position. mdpi.com
This selectivity is influenced by electronic and steric factors, as well as the specific reaction conditions, including the choice of palladium catalyst, ligand, and base. The ability to control this selectivity allows for the stepwise introduction of different aryl or heteroaryl groups, leading to a diverse range of complex pyridazine derivatives. mdpi.com
Table 1: Regioselectivity in Suzuki-Miyaura Coupling of Substituted Dichloropyridazines This table summarizes findings on how different substituents direct the position of Suzuki coupling on the dichloropyridazine ring.
| Starting Material Analogue | C4-Substituent Type | Primary Coupling Position | Catalyst/Base System Example |
| 4-Amino-3,5-dichloropyridazine | Primary Amine | C3 | PdCl₂(PPh₃)₂ / Na₂CO₃ |
| 4-Alkyl-3,6-dichloropyridazine | Alkyl | C6 | Pd(PPh₃)₄ / Na₂CO₃ |
| 4-Alkoxy-3,6-dichloropyridazine | Alkoxy | C6 | Pd(PPh₃)₄ / Na₂CO₃ |
Stille and Heck Coupling Variants
Beyond the Suzuki reaction, other palladium-catalyzed methods such as the Stille and Heck couplings are employed for the functionalization of pyridazines. researchgate.net
The Stille coupling involves the reaction of an organohalide with an organotin compound (organostannane). organic-chemistry.orgwikipedia.org A key advantage of this method is the stability and tolerance of organostannanes to a wide variety of functional groups. organic-chemistry.org The reaction mechanism is similar to the Suzuki coupling, proceeding through oxidative addition, transmetalation (where the organic group is transferred from tin to palladium), and reductive elimination. wikipedia.org While highly effective for creating C-C bonds on heteroaromatic systems, a significant drawback of the Stille reaction is the toxicity associated with the organotin reagents and byproducts. organic-chemistry.orgwikipedia.org
The Heck reaction , also known as the Mizoroki-Heck reaction, couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. nih.govorganic-chemistry.org This reaction is a powerful method for forming substituted alkenes and is widely used to introduce alkenyl groups onto aromatic and heteroaromatic rings. organic-chemistry.org The catalytic cycle involves the oxidative addition of the aryl halide to Pd(0), followed by insertion of the alkene (syn-addition), and then β-hydride elimination to release the final product. organic-chemistry.org The reaction's utility in modifying pyridazine scaffolds allows for the synthesis of vinyl-substituted derivatives, which can serve as versatile intermediates for further transformations. researchgate.net
Table 2: Comparison of Palladium-Catalyzed Cross-Coupling Reactions for Pyridazine Functionalization
| Reaction | Nucleophilic Partner | Key Features & Considerations |
| Suzuki Coupling | Organoboron Reagent (e.g., boronic acid) | Low toxicity of reagents; sensitive to reaction conditions for selectivity. |
| Stille Coupling | Organotin Reagent (Organostannane) | High functional group tolerance; toxicity of tin compounds is a major drawback. |
| Heck Coupling | Alkene | Forms a C-C double bond; useful for introducing vinyl substituents. |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound and its derivatives, these principles are increasingly being applied to palladium-catalyzed cross-coupling reactions.
One key area of focus is the replacement of traditional volatile organic compounds (VOCs) with more environmentally benign solvents. Water has emerged as a desirable solvent for Suzuki and other palladium-catalyzed reactions because it is non-toxic, non-flammable, and inexpensive. bohrium.comnih.gov The development of water-soluble ligands and catalyst systems has enabled efficient coupling reactions to be performed in aqueous media, often simplifying product isolation. nih.gov
Another important green chemistry approach is the use of alternative energy sources to enhance reaction efficiency. Microwave-assisted synthesis has proven highly effective for cross-coupling reactions, including the Suzuki coupling of dihalopyrimidines and related heterocycles. mdpi.comdurham.ac.ukresearchgate.net Microwave irradiation can dramatically reduce reaction times from hours to minutes, often with lower catalyst loadings and improved yields compared to conventional heating. mdpi.comdurham.ac.uk This efficiency reduces energy consumption and the potential for byproduct formation.
Furthermore, efforts are directed toward developing more robust and recyclable catalysts to minimize waste and the use of expensive and toxic heavy metals. This includes creating catalysts that are stable and highly active under mild conditions, reducing the energy input required for the reaction. nih.gov The design of heterogeneous or encapsulated palladium catalysts, for example, allows for easy separation from the reaction mixture and potential reuse, aligning with the green chemistry goals of waste reduction and atom economy. durham.ac.uk
Chemical Reactivity and Derivatization Strategies of 4,6 Dichloropyridazin 3 Amine
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for functionalizing the 4,6-dichloropyridazin-3-amine core. youtube.com The electron-withdrawing nature of the two nitrogen atoms in the pyridazine (B1198779) ring activates the chlorine-bearing carbon atoms (C4 and C6) toward attack by nucleophiles. youtube.com This activation facilitates the displacement of the chloride leaving groups, a reaction that is often slower than substitution on acyl chlorides but can be promoted by heating. youtube.com
A key aspect of the chemistry of this compound is the potential for selective or sequential substitution of the two chlorine atoms. The chlorine atoms at the C4 and C6 positions are electronically distinct due to the influence of the adjacent C3-amino group and the ring nitrogen atoms. This differentiation allows for regioselective mono-substitution under controlled reaction conditions.
Research on analogous dichlorinated N-heterocycles provides insight into this selectivity. For instance, in 2,4-dichloroquinazoline, nucleophilic attack by amines occurs preferentially at the C4 position. mdpi.com Similarly, studies on 4,6-dichloropyrimidine (B16783) demonstrated that monoamination could be achieved, yielding 4-amino-6-chloropyrimidine (B18116) derivatives. nih.gov For pyridazine systems specifically, the regioselective nucleophilic substitution of a chlorine atom at the 4-position has been observed in derivatives like 4,6-dichloropyridazine-3-carboxylate. mdpi.com The C4 position is generally more activated toward nucleophilic attack due to the combined electron-withdrawing effects of the ring nitrogens and the influence of the C3 substituent.
The outcome of the substitution can be directed by factors such as the nature of the nucleophile, the solvent, the base used, and the reaction temperature. researchgate.net By carefully tuning these conditions, chemists can achieve either mono-substitution at the more reactive position or di-substitution where both chlorine atoms are replaced. nih.gov
The activated chlorine atoms of this compound react with a broad spectrum of nucleophiles.
Amines: Reactions with primary and secondary amines are common for preparing various amino-substituted pyridazines. nih.gov The reactivity of amines as nucleophiles generally correlates with their basicity, though steric hindrance can also play a significant role. masterorganicchemistry.com For example, the reaction of 3,6-dichloropyridazine (B152260) with ammonium (B1175870) hydroxide (B78521) yields 3-amino-6-chloropyridazine. jofamericanscience.org It is expected that this compound would react similarly with various aliphatic and aromatic amines to displace one or both chlorine atoms.
Alkoxides: Alkoxide nucleophiles, such as sodium methoxide (B1231860) or ethoxide, can be used to introduce alkoxy groups onto the pyridazine ring, replacing the chlorine atoms to form ether linkages.
Thiols: Thiolate anions, which are generally strong nucleophiles, readily displace chlorine atoms on activated heterocyclic systems. nih.gov The reaction of this compound with thiols (R-SH) in the presence of a base, or with pre-formed thiolates (R-S⁻), is expected to yield the corresponding thioether derivatives.
The table below summarizes representative nucleophilic aromatic substitution reactions on related dichlorinated heterocycles, illustrating the expected reactivity of this compound.
| Starting Material | Nucleophile | Product | Reference |
|---|---|---|---|
| 3,6-Dichloropyridazine | Ammonium hydroxide | 3-Amino-6-chloropyridazine | jofamericanscience.org |
| 4,6-Dichloropyrimidine | Adamantane-containing amines | Mono- and di-aminated pyrimidines | nih.gov |
| 2,3-Dichloroquinoxaline | Thiolate anion | Quinoxaline thioether | nih.gov |
| 4,6-Dichloro-5-nitrobenzofuroxan | Aliphatic and aromatic amines | 4-Amino-6-chloro-5-nitrobenzofuroxan derivatives | nih.govmdpi.com |
Transformations Involving the Amino Group
The exocyclic amino group at the C3 position is a key functional handle that can undergo various transformations, including acylation, amidation, and the formation of ureas and carbamates.
The amino group of this compound can act as a nucleophile, reacting with acylating agents to form amides. This reaction is a common method for synthesizing N-acyl derivatives. nih.gov Typical acylating agents include acid chlorides, acid anhydrides, and carboxylic acids activated with coupling reagents. The reaction converts the primary amine into a secondary amide, which can alter the compound's electronic and physical properties. This transformation is a fundamental step in building more complex molecules from the pyridazinamine core.
| Amine Substrate | Reagent Type | Product Type | Typical Conditions |
|---|---|---|---|
| Primary or Secondary Amine | Acid Chloride (R-COCl) | Amide | Base (e.g., pyridine (B92270), triethylamine) in an inert solvent |
| Primary or Secondary Amine | Acid Anhydride (B1165640) ((R-CO)₂O) | Amide | Often requires heating or a catalyst |
| Primary or Secondary Amine | Carboxylic Acid (R-COOH) | Amide | Coupling agents (e.g., DCC, EDC, phosphonium (B103445) salts) |
The synthesis of ureas and carbamates from primary amines is a well-established set of transformations in organic chemistry. commonorganicchemistry.com These functional groups are present in a wide array of biologically active compounds. researchgate.netnih.gov
Ureas: The amino group of this compound can react with isocyanates (R-N=C=O) to form substituted ureas. This reaction is typically high-yielding and proceeds under mild conditions. commonorganicchemistry.com Alternatively, reagents like phosgene, triphosgene, or carbonyldiimidazole (CDI) can be used to first activate the amine, which then reacts with another amine to produce symmetrical or unsymmetrical ureas. commonorganicchemistry.com
Carbamates: Carbamates are readily synthesized by reacting the amine with chloroformates (e.g., phenyl chloroformate) or by reacting the amine with an activated carbonyl source. organic-chemistry.orggoogle.com Another modern approach involves the direct conversion of Boc-protected amines into carbamates. nih.gov These reactions attach a carbonyl group linked to both the pyridazinyl nitrogen and an oxygen atom, forming the carbamate (B1207046) linkage.
| Functional Group | Reagents | General Reaction |
|---|---|---|
| Urea | Isocyanate (R-NCO) | R'-NH₂ + R-NCO → R'-NH-C(O)NH-R |
| Urea | Carbonyldiimidazole (CDI), then a second amine (R''-NH₂) | R'-NH₂ + CDI → R'-NH-C(O)-Im; then + R''-NH₂ → R'-NH-C(O)NH-R'' |
| Carbamate | Chloroformate (Cl-C(O)OR) | R'-NH₂ + Cl-C(O)OR → R'-NH-C(O)OR |
| Carbamate | Activated Carbonyl Source (e.g., Phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate) | Reaction with amine yields carbamate under mild conditions. organic-chemistry.org |
Cyclization and Ring Annulation Reactions
This compound is a valuable precursor for the synthesis of fused heterocyclic systems through cyclization and ring annulation reactions. Annulation is a ring-forming process where a new ring is built onto a pre-existing system. scripps.edu The presence of multiple reactive sites—the amino group and two chlorine atoms—allows for the construction of bicyclic and polycyclic structures.
A common strategy involves an initial nucleophilic substitution at one of the chlorine positions, followed by an intramolecular cyclization involving the amino group or the substituent at C3. For example, drawing parallels from the reactivity of 3,6-dichloropyridazine, reaction with hydrazine (B178648) can yield a hydrazinylpyridazine intermediate. iau.ir This intermediate can then undergo diazotization and subsequent intramolecular cyclization to form a fused tetrazole ring, resulting in a tetrazolo[1,5-b]pyridazine (B14759603) derivative. iau.ir Similarly, reaction with acid hydrazides can lead to the formation of triazolo[4,3-b]pyridazine systems. jofamericanscience.org These examples highlight the potential of this compound to serve as a scaffold for generating diverse fused pyridazine heterocycles.
Formation of Fused Pyridazine Systems
The structure of this compound provides a valuable scaffold for the synthesis of fused pyridazine systems, which are of significant interest in medicinal chemistry. While direct studies on this compound are limited, the reactivity of the closely related compound, methyl 4,6-dichloropyridazine-3-carboxylate, offers significant insights into the potential pathways for forming fused systems.
A key strategy involves the regioselective nucleophilic substitution at the C4 position, followed by cyclocondensation. For instance, the analogous carboxylate has been shown to react with nucleophiles like t-butyl ethyl malonate. This reaction proceeds via a regioselective nucleophilic attack, displacing the chlorine atom at the 4-position. Following this substitution, an acid-catalyzed decarboxylation can lead to a diester intermediate. This intermediate is then primed for a subsequent cyclocondensation reaction. Treatment with ammonia (B1221849) in methanol (B129727) can induce an intramolecular cyclization, leading to the formation of a dihydroxypyridopyridazine, a fused pyridazine system. mdpi.comresearchgate.net
This reaction sequence highlights the potential of the dichloropyradazine core to act as an electrophile, with the C4 position being particularly susceptible to nucleophilic attack. It is plausible that this compound could undergo similar transformations with appropriate nucleophiles and cyclizing agents, providing a route to a variety of fused pyridopyridazines and other related heterocyclic systems.
Dehalogenation Processes and Selective Reductions
The chlorine atoms in this compound represent key functional groups that can be selectively removed or transformed, providing access to a range of pyridazine derivatives. Dehalogenation can be achieved under various reducing conditions, and the selectivity of these reactions can often be controlled by the choice of reagents and reaction parameters.
While specific dehalogenation studies on this compound are not extensively documented, general methods for the reduction of chloropyridazines are well-established. Catalytic hydrogenation is a common and effective method for dehalogenation. For instance, hydrogenation of nitropyridazine 1-oxides over a palladium on carbon (Pd/C) catalyst can lead to the formation of the corresponding pyridazin-3-amine, demonstrating both reduction of the nitro group and the N-oxide, and potentially dehalogenation depending on the conditions. thieme-connect.de
Applications of 4,6 Dichloropyridazin 3 Amine in Medicinal Chemistry Research
Role as a Privileged Scaffold for Bioactive Compounds
In the field of medicinal chemistry, a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, thereby serving as a starting point for the development of a wide range of therapeutic agents. The pyridazine (B1198779) nucleus, a key component of 4,6-Dichloropyridazin-3-amine, is recognized as one such privileged scaffold. nih.gov This is attributed to its ability to form various types of interactions with biological macromolecules, including hydrogen bonds, and hydrophobic and electrostatic interactions.
The this compound structure, in particular, offers several advantages for drug design. The two chlorine atoms at positions 4 and 6 are excellent leaving groups, facilitating nucleophilic substitution reactions. This allows for the facile introduction of a wide variety of functional groups, enabling the synthesis of large libraries of derivatives for biological screening. The amino group at position 3 provides another site for modification or can act as a crucial hydrogen bond donor in receptor-ligand interactions.
The versatility of the pyridazine scaffold is evident in the diverse biological activities exhibited by its derivatives. These include, but are not limited to, anticancer, antiviral, antimicrobial, and cardiovascular effects. nih.gov The ability of this core structure to be readily modified allows for the fine-tuning of its pharmacological properties to achieve desired potency and selectivity for a specific biological target.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, SAR studies have been instrumental in optimizing their therapeutic potential. By systematically modifying the scaffold and observing the resulting changes in biological effect, researchers can identify key structural features required for activity.
A common strategy in SAR studies of this compound derivatives involves the replacement of the chlorine atoms with different substituents. For instance, the introduction of various aryl or alkyl groups at these positions can significantly impact the molecule's ability to bind to its target. The nature of the substituent, including its size, shape, and electronic properties, can influence the binding affinity and selectivity of the compound.
The amino group at the 3-position is also a frequent target for modification in SAR studies. Acylation, alkylation, or incorporation into a larger heterocyclic system can all lead to profound changes in biological activity. These studies help to map out the "pharmacophore," which is the precise arrangement of functional groups necessary for a molecule to exert its biological effect. A comprehensive understanding of the SAR for a particular series of compounds is essential for the rational design of more potent and selective drug candidates.
Development of Therapeutic Agents Targeting Specific Biological Pathways
The foundational structure of this compound has been successfully utilized in the development of therapeutic agents that target specific biological pathways implicated in various diseases. Its adaptability as a scaffold has allowed for the creation of compounds with tailored activities against viral infections and cancer.
The pyridazine scaffold has shown considerable promise in the development of antiviral agents. Derivatives of this compound have been investigated for their ability to inhibit the replication of a variety of viruses.
Human rhinoviruses (HRV) are the primary cause of the common cold. nih.gov There is currently no effective antiviral treatment for HRV infections, making it an important area of research. Several studies have focused on the development of chloropyridazine derivatives as inhibitors of HRV replication. nih.gov These compounds often act as capsid-binding inhibitors, meaning they bind to the viral capsid protein and prevent the virus from uncoating and releasing its genetic material into the host cell. nih.gov
Research has shown that specific substitutions on the pyridazine ring are crucial for anti-HRV activity. For example, certain derivatives have demonstrated potent activity against multiple HRV serotypes with low cytotoxicity, making them promising candidates for further development. nih.gov
| Compound | Target | Activity |
| Chloropyridazine Derivatives | Human Rhinovirus (HRV) | Capsid-binding inhibitors, prevent viral uncoating |
Picornaviruses are a family of viruses that includes HRV, poliovirus, and foot-and-mouth disease virus. nih.gov Due to the structural similarities among the capsid proteins of different picornaviruses, compounds developed as HRV inhibitors may also show activity against other members of this family. The mechanism of action for these inhibitors is often the same, involving the stabilization of the viral capsid to prevent uncoating. The broad-spectrum potential of these compounds makes them attractive candidates for the development of antiviral drugs that could be effective against a range of related viral infections. nih.gov
The pyridazine scaffold is a prominent feature in many compounds developed for cancer therapy. nih.govnih.gov Derivatives of this compound have been extensively studied for their potential as anticancer agents, with research demonstrating a variety of mechanisms through which they can inhibit tumor growth.
One of the key strategies in cancer therapy is to target cellular pathways that are essential for the growth and survival of cancer cells. Pyridazine derivatives have been shown to inhibit various protein kinases, which are enzymes that play a critical role in cell signaling and are often dysregulated in cancer. By blocking the activity of these kinases, these compounds can halt the proliferation of cancer cells and induce apoptosis (programmed cell death).
For example, certain 3,6-disubstituted pyridazine derivatives have been reported to exhibit potent in vitro and in vivo antitumor and anti-angiogenesis activities. nih.gov Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. By inhibiting angiogenesis, these compounds can effectively starve the tumor of the nutrients and oxygen it needs to grow.
Furthermore, some pyridazine-based compounds have been found to induce apoptosis in cancer cells. nih.gov Research has shown that these compounds can upregulate the expression of pro-apoptotic proteins while downregulating anti-apoptotic proteins, leading to the selective death of cancer cells.
The following table summarizes some of the key findings in the anticancer research of this compound derivatives:
| Derivative Class | Cancer Cell Lines | Mechanism of Action |
| 3,6-Disubstituted Pyridazines | Breast, Colon, Prostate, Liver | Anti-proliferative, Anti-angiogenesis |
| Chloropyridazine Hybrids | Various | Apoptosis induction, PARP-1 inhibition |
| Pyrazolo-pyridazine Derivatives | HepG-2, HCT-116, MCF-7 | EGFR and CDK-2 inhibition |
Anticancer Research and Antitumor Activities
Kinase Inhibition (e.g., HPK1 inhibitors)
Kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors have become a major focus of drug discovery. Derivatives of the pyridazine scaffold have been investigated as potent kinase inhibitors.
One notable target is Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell activation. nih.govnih.gov Inhibiting HPK1 is a promising strategy in cancer immunotherapy to enhance the body's own immune response against tumors. researchgate.net Research has led to the development of novel HPK1 inhibitors built upon pyridazine-related structures. For instance, a series of pyrido[3,4-c]pyridazine derivatives were synthesized and tested as HPK1 inhibitors for potential use in treating certain cancers. researchgate.net The synthesis of these complex molecules often starts from precursors like dichloropyridazine carboxylates, which share the core structure of this compound. researchgate.net These findings underscore the utility of the pyridazine core in designing specific and potent kinase inhibitors for immuno-oncology. nih.govresearchgate.net
Cytotoxic Activity Assessment
The pyridazine nucleus is a common feature in compounds evaluated for their ability to kill cancer cells. Numerous studies have demonstrated the cytotoxic potential of various pyridazine derivatives against a range of human cancer cell lines. These compounds are often synthesized using dichloropyradazine precursors as the starting chemical framework.
For example, novel 4-chloropyridazinoxyphenyl conjugates have been synthesized and shown to inhibit the growth of eleven different cancer cell lines. nih.gov In another study, a series of 4-chloro-5-(cyclic/acyclic amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives were created and evaluated for their cytotoxic effects. cbijournal.com Specific derivatives showed significant activity against liver (HEP3BPN 11), breast (MDA 453), and leukemia (HL 60) cancer cells. cbijournal.com The research highlights how modifications to the core pyridazine structure can lead to potent anti-cancer agents.
Below is a table summarizing the cytotoxic activity of selected pyridazine derivatives against various cancer cell lines.
| Derivative Class | Cancer Cell Line | Activity/Observation |
| 4-chloropyridazinoxyphenyl hybrids | HNO97, FaDu, MDA-MB-468 | Showed potent growth inhibition. nih.gov |
| 4-chloro-5-(piperidino)-2-p-tolyl-(2H)-pyridazin-3-one | HEP3BPN 11 (Liver) | Exhibited good cytotoxic activity (76.78±0.1% inhibition). cbijournal.com |
| 4-chloro-5-(cyclopentylamino)-2-p-tolyl-(2H)-pyridazin-3-one | HEP3BPN 11 (Liver), MDA 453 (Breast) | Showed good activity against both cell lines (79.04±0.2% and 73.09±0.10% inhibition, respectively). cbijournal.com |
| 4-chloro-5-(N,N-dimethylethylenediamino)-2-p-tolyl-(2H)-pyridazin-3-one | HL 60 (Leukemia) | Demonstrated high cytotoxic activity (76.33±0.10% inhibition). cbijournal.com |
Antimicrobial Properties (Antibacterial and Antifungal)
The emergence of drug-resistant pathogens has created an urgent need for new antimicrobial agents. Heterocyclic compounds, particularly those containing the pyridazine ring, have been a fruitful area of investigation. Derivatives synthesized from chloropyridazine precursors have shown promising activity against a variety of bacteria and fungi.
Researchers have synthesized novel heterocyclic compounds based on 6-chloropyridazine-3(2H)-thione and found that some possess a strong response against both Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.net Similarly, S-substituted 4,6-dichloro-2-mercaptobenzimidazoles have been synthesized and tested, revealing potent activity against Gram-positive bacteria, with some compounds being 4-32 times more potent than the standard drug nitrofurantoin against certain strains. nih.gov
The table below presents findings from studies on the antimicrobial activity of pyridazine-related compounds.
| Organism Type | Species | Activity/Observation |
| Gram-positive Bacteria | Staphylococcus aureus, Bacillus subtilis | Susceptible to various pyridazine derivatives. nih.gov |
| Gram-negative Bacteria | Escherichia coli, Stenotrophomonas maltophilia, Bordetella bronchiseptica | Showed sensitivity to newly synthesized carbazole and 1,3,4-oxadiazole derivatives. nih.govmdpi.com |
| Fungi | Candida albicans | Some pyridazine derivatives demonstrated antifungal activity. researchgate.net |
Central Nervous System (CNS) Active Compounds
The pyridazine scaffold is also instrumental in the development of compounds that act on the central nervous system. Its ability to be modified allows for the creation of molecules that can interact with various CNS targets, including enzymes and receptors involved in neurological and psychiatric disorders. nih.gov
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are enzymes that metabolize neurotransmitters like dopamine and serotonin. mdpi.com Inhibitors of these enzymes are crucial in treating neurological conditions such as Parkinson's disease and depression. mdpi.comnih.gov
Using 3,6-dichloropyridazine (B152260) as a starting material, researchers have synthesized series of pyridazinobenzylpiperidine and pyridazinone derivatives and evaluated their ability to inhibit MAO enzymes. mdpi.commdpi.com Many of these compounds have shown potent and selective inhibition of MAO-B, which is a key target in Parkinson's disease treatment. mdpi.comnih.govresearchgate.net For example, one study identified a pyridazinone derivative, compound TR16, as the most potent inhibitor against MAO-B with an IC₅₀ value of 0.17 μM. mdpi.com Another study on pyridazinobenzylpiperidine derivatives found that compound S5 was a potent MAO-B inhibitor with an IC₅₀ of 0.203 μM and a high selectivity index over MAO-A. nih.govresearchgate.net
The following table summarizes the inhibitory activity of representative pyridazine derivatives against MAO enzymes.
| Derivative Class | Compound | Target | IC₅₀ (μM) | Selectivity Index (SI) for MAO-B |
| Pyridazinone | TR16 | MAO-B | 0.17 | >235.29 |
| Pyridazinone | TR2 | MAO-B | 0.27 | 84.96 |
| Pyridazinobenzylpiperidine | S5 | MAO-B | 0.203 | 19.04 |
| Pyridazinobenzylpiperidine | S16 | MAO-B | 0.979 | N/A |
| Pyridazinobenzylpiperidine | S5 | MAO-A | 3.857 | N/A |
GABA Receptor Modulators
The gamma-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the CNS. frontiersin.org Drugs that modulate the GABA-A receptor are widely used to treat anxiety, seizures, and insomnia. nih.gov The diverse structures of GABA-A receptor modulators include various heterocyclic scaffolds. nih.gov Research has shown that pyridazine derivatives can act as positive allosteric modulators of the GABA-A receptor, meaning they enhance the effect of GABA. nih.govdrugbank.com This modulation can produce anxiolytic and sedative effects, indicating the potential of the pyridazine scaffold in developing new treatments for anxiety and other CNS disorders. nih.gov
Potential for Alzheimer's, Depression, and Anxiety Treatment
The development of CNS-active compounds from the this compound scaffold has direct implications for complex neuropsychiatric and neurodegenerative diseases. There is a well-established link between depression and Alzheimer's disease (AD), with depression being a significant risk factor for developing dementia. nih.govuconn.edu
The therapeutic strategies targeting these conditions often involve modulating the same neurotransmitter systems that pyridazine derivatives can influence.
Depression and Anxiety: The potential for pyridazine derivatives to act as MAO inhibitors and GABA receptor modulators directly relates to the treatment of depression and anxiety. mdpi.comdrugbank.com Selective MAO-A inhibitors are used in managing depression, while MAO-B inhibitors are used for Parkinson's, which often has depressive symptoms. mdpi.com GABA modulators are a cornerstone of anxiety treatment. nih.gov
Alzheimer's Disease: The neurotransmitter systems implicated in AD, including the cholinergic and serotonergic systems, are often targeted for symptomatic treatment. nih.gov MAO inhibitors are also used in AD patients to help manage behavioral symptoms and improve cognitive function. nih.gov Furthermore, by potentially treating the co-morbid condition of depression, there is a possibility of modifying the course of AD, making the development of novel MAO inhibitors from pyridazine scaffolds a relevant area of research. nih.gov
Cardiovascular Agents
The pyridazinone core, which can be synthesized from this compound, is a well-established pharmacophore in the design of cardiovascular drugs. sarpublication.com Derivatives of this scaffold have shown promise as positive inotropic agents, vasodilators, and antihypertensives. sarpublication.com The versatility of the pyridazinone ring allows for structural modifications that can fine-tune the pharmacological activity of the resulting compounds. nih.gov
Phosphodiesterases (PDEs) are a family of enzymes that regulate intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of these enzymes, particularly PDE3 and PDE4, can lead to increased levels of these second messengers, resulting in effects such as vasodilation and cardiac muscle contraction. The pyridazinone structure is a key feature in several potent PDE inhibitors. nih.gov
Table 1: PDE3 Inhibitory Activity of Selected Pyridazinone Derivatives
| Compound | Modification | IC50 (µM) for PDE3 |
|---|
This table illustrates the high potency of pyridazinone derivatives in PDE3 inhibition, a key mechanism for their cardiovascular effects.
Many pyridazinone derivatives exhibit vasodilatory properties, which contribute to their antihypertensive effects. nih.gov These compounds can induce relaxation of vascular smooth muscle through various mechanisms, including PDE inhibition and direct effects on ion channels. The synthesis of novel 6-(4-substitutedphenyl)-3-pyridazinone derivatives has yielded compounds with potent vasorelaxant activity, in some cases superior to established vasodilators like hydralazine. nih.gov
The vasodilatory potential of these compounds is often assessed by their ability to relax pre-contracted aortic rings in vitro. For example, a series of 6-(4-substitutedphenyl)-3-pyridazinones demonstrated EC50 values for vasorelaxation in the micromolar to nanomolar range. nih.gov
Table 2: Vasorelaxant Activity of Selected 6-(4-substitutedphenyl)-3-pyridazinone Derivatives
| Compound | EC50 (µM) |
|---|---|
| Derivative 2e | 0.1162 nih.gov |
| Derivative 2h | 0.07154 nih.gov |
| Derivative 2j | 0.02916 nih.gov |
This interactive table showcases the potent in vitro vasorelaxant effects of certain pyridazinone derivatives compared to the standard drug hydralazine.
Anti-inflammatory and Analgesic Activities
The pyridazinone scaffold is a prominent feature in the design of non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved safety profiles compared to classical NSAIDs. nih.govresearchgate.net These compounds often exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade. scielo.br A number of pyridazinone derivatives have been synthesized and evaluated for their ability to reduce inflammation and pain in various experimental models. scielo.br
For instance, a study on 6-aryl-4-substituted benzylidene/furfurylidene pyridazin(2H)-3-one derivatives demonstrated significant anti-inflammatory and analgesic activities. scielo.br The anti-inflammatory effect was measured by the carrageenan-induced hind paw edema method, while the analgesic activity was assessed using the hot plate method. scielo.br
Table 3: Anti-inflammatory and Analgesic Activity of Selected Pyridazinone Derivatives
| Compound | % Inhibition of Carrageenan-induced Paw Edema | Analgesic Effect (Reaction Time in seconds at 120 min) |
|---|---|---|
| 4a | 45.6 scielo.br | 7.8 scielo.br |
| 4b | 55.2 scielo.br | 8.5 scielo.br |
| 4c | 50.4 scielo.br | 8.2 scielo.br |
| 4d | 52.8 scielo.br | 8.9 scielo.br |
| 4e | 48.0 scielo.br | 9.2 scielo.br |
| 4f | 57.6 scielo.br | 9.8 scielo.br |
| Aspirin (Reference) | Not Reported | 10.5 scielo.br |
This interactive table presents the research findings on the anti-inflammatory and analgesic efficacy of a series of pyridazinone compounds.
Prodrug Design and Metabolism Considerations
The primary amine group of this compound makes it a suitable candidate for prodrug design. Prodrugs are inactive or less active molecules that are converted to the active parent drug in the body. ijpcbs.com For amine-containing drugs, prodrug strategies are often employed to improve properties such as membrane permeability, solubility, and metabolic stability. nih.govresearchgate.net
Common prodrug approaches for amines include N-acylation to form amides or carbamates, and the formation of N-Mannich bases. nih.govsemanticscholar.org These modifications can mask the polar amine group, thereby increasing lipophilicity and enhancing absorption. The choice of the promoiety is critical and should be designed to be cleaved by enzymes in the target tissue or under specific physiological conditions. ijpcbs.com
The metabolism of heterocyclic aromatic amines, a class to which this compound belongs, is complex and can involve several enzymatic pathways. nih.gov N-oxidation is a common metabolic pathway for aromatic amines, which can lead to the formation of reactive intermediates. nih.gov N-acetylation, catalyzed by N-acetyltransferase (NAT) enzymes, is another important metabolic route that can influence the biological activity and potential toxicity of these compounds. nih.gov Understanding the metabolic fate of this compound and its derivatives is crucial for the design of safe and effective drugs. Specific metabolic studies on this compound are limited in the public domain, and further research is needed to fully characterize its biotransformation pathways.
Applications in Agrochemical Research and Development
Precursor in Pesticide and Agrochemical Synthesis
The structure of 4,6-Dichloropyridazin-3-amine is foundational in the synthesis of more complex agrochemicals. Dichloropyridazine amine compounds are recognized as versatile intermediates for the preparation of a range of fine chemicals used in the agrochemical field. bibliomed.org The presence of reactive chlorine atoms on the pyridazine (B1198779) ring is particularly significant, as these sites allow for further chemical modifications and derivatizations, such as the introduction of additional functional groups through nucleophilic substitution reactions. bibliomed.org
This adaptability makes compounds like this compound valuable building blocks. For instance, the related compound 3,6-dichloropyridazine (B152260) is a common starting material for producing a variety of pyridazine derivatives. jocpr.com The synthesis process often involves reacting this precursor with other molecules to build larger compounds with specific biological activities. These resulting derivatives are frequently investigated for their potential as new green agrochemicals, prized for their high activity and environmental friendliness. nih.gov The development of efficient synthetic routes to dichloropyridazine amine compounds is an area of particular interest for creating intermediates used in the manufacturing of pesticides and pharmaceuticals. bibliomed.org
The general synthetic utility of pyridazine-based compounds is well-established. They serve as core structures in the development of molecules with a wide array of biological effects, including insecticidal, fungicidal, and herbicidal properties. nih.goventomoljournal.com
Development of Herbicides and Plant Growth Regulators
The pyridazine ring system is a key structural feature in several commercially significant herbicides. nih.gov This heterocyclic core is present in active ingredients such as Pyridate, Credazine, and Pyridafol, which are known for their effectiveness in weed control. nih.govnih.gov Many pyridazine-containing herbicides function by inhibiting photosynthesis in susceptible plants. nih.gov Research has focused on synthesizing various pyridazine derivatives to evaluate their herbicidal potential. For example, series of 3-chloro-6-phenoxypyridazines and 3,6-bisphenoxypyridazines have been prepared from 3,6-dichloropyridazine for herbicidal evaluation. niif.hu
Beyond herbicidal action, certain pyridazine derivatives have also been investigated for their role as plant growth regulators (PGRs). nih.gov PGRs are substances that can modify plant physiological processes like growth and development. mdpi.comresearchgate.net Some synthesized pyridazine derivatives have demonstrated growth stimulatory activity in preliminary screenings. nih.gov In tests conducted on the common bean (Phaseolus vulgaris L.), specific pyridazine compounds were observed to affect germination, morphogenesis, and lignin (B12514952) content. nih.gov This dual potential as both herbicides and growth regulators is a feature of certain chemical classes; for instance, synthetic auxins like 2,4-Dichlorophenoxyacetic acid (2,4-D) can act as a herbicide at high concentrations by causing uncontrolled growth, while also being classified as a plant growth regulator. researchgate.net
| Compound Name | Agrochemical Type | Primary Function |
|---|---|---|
| Pyridate | Herbicide | Post-emergence control of broad-leaved weeds. |
| Credazine | Herbicide | Used for weed control in paddy fields and vegetable crops. |
| Pyridafol | Herbicide | Another example of a pyridazine-based herbicide. |
Antifeedant Activity of Pyridazine Derivatives
In addition to herbicidal and plant growth-regulating properties, the pyridazine structure is a key component in the development of compounds with insect control capabilities, including antifeedant activity. An antifeedant is a chemical that deters insects from feeding, thereby protecting the plant without directly causing mortality. This mode of action is considered ecologically advantageous as it can help maintain the natural balance between pests and their predators. nih.gov
Research has confirmed that pyridazine derivatives can exhibit significant antifeedant effects. In one study, a series of new compounds containing an oxadiazolyl 3(2H)-pyridazinone moiety were synthesized and tested for their antifeedant properties against the Asiatic corn borer (Ostrinia furnacalis). niif.hu The results demonstrated that these pyridazine derivatives exhibited notable levels of feeding deterrency. niif.hu The pyridazine moiety is recognized as an important structural feature for compounds possessing antifeedant, insecticidal, and other agrochemical activities. Optimization studies on compounds initially designed as herbicides have also led to the discovery of pyridazine amides with potent aphicidal (insecticidal) properties against species like the green peach aphid (Myzus persicae) and the cotton aphid (Aphis gossypii). entomoljournal.com
| Compound | Test Organism | Concentration | Feeding Deterrency Value |
|---|---|---|---|
| IIIa | Asiatic corn borer (Ostrinia furnacalis) | 500 mg/kg | 57% |
| IIIj | Asiatic corn borer (Ostrinia furnacalis) | 500 mg/kg | 51% |
Applications in Materials Science Research
Development of Novel Materials with Specific Properties
The pyridazine (B1198779) heterocycle is a key component in the design of new materials with tailored optical and electronic properties. Its electron-accepting character makes it a suitable candidate for creating donor-acceptor (D-A) type molecules, which are fundamental to many modern electronic devices.
Derivatives of pyridazine have been investigated for their potential as organic semiconductors and as emitters in organic light-emitting diodes (OLEDs). liberty.edu Specifically, pyridazine-based compounds have been explored as emitters exhibiting thermally activated delayed fluorescence (TADF). mdpi.comfrontiersin.org The TADF mechanism allows for the efficient conversion of both singlet and triplet excitons into light, leading to high-performance OLEDs. The design of these materials often involves combining an electron-donating moiety with the electron-accepting pyridazine core. mdpi.comfrontiersin.org While direct research on 4,6-Dichloropyridazin-3-amine for these applications is not widely published, its structure provides the necessary reactive sites—the amine and chloro groups—to synthesize such D-A type materials.
The research in this area has led to the development of various pyridazine-based compounds with promising photophysical properties, as detailed in the table below.
| Compound Type | Key Property/Application | Research Finding |
| Donor-Acceptor Pyridazine Derivatives | Thermally Activated Delayed Fluorescence (TADF) Emitters | Combining a pyridazine acceptor with donor moieties like phenoxazine (B87303) can result in emitters with moderate green luminescence and fast delayed emission lifetimes. frontiersin.org |
| Pyridazine-based Compounds | Organic Semiconductors | Pyridazines are planar, aromatic heterocyclic compounds that exhibit semiconductive properties, making them suitable for applications in electronics. liberty.edu |
| Donor-Acceptor Pyridazine Derivatives | High Thermal Stability | Pyridazine derivatives with donor moieties like 9,9-dimethyl-9,10-dihydroacridine (B1200822) have shown high thermal stabilities, with 5% weight loss temperatures exceeding 300 °C. mdpi.com |
Potential for Sensors and Catalysts
The nitrogen atoms in the pyridazine ring can act as binding sites for metal ions and protons, making pyridazine derivatives promising candidates for the development of chemical sensors and catalysts. researchgate.netnih.gov
Research has demonstrated that pyridazine derivatives can exhibit significant changes in their fluorescence properties upon interaction with acids. nih.gov For instance, a 3,4,5,6-tetrakis(4-methoxyphenyl)pyridazine has been shown to display "turn-on" fluorescence with a wide range of emission colors from blue to orange-red upon protonation. This property was utilized to create a sensor film for trifluoroacetic acid and to demonstrate data encryption and decryption controlled by UV light. nih.gov The presence of the amino group and chlorine atoms on the this compound core could be exploited to tune the sensitivity and selectivity of such sensors.
In the field of catalysis, pyridazine derivatives are recognized for their ability to act as ligands that can coordinate with metal centers to form catalytically active complexes. researchgate.net The specific arrangement of nitrogen atoms in the pyridazine ring can influence the geometry and electronic properties of the metal complex, thereby affecting its catalytic activity. For example, pyridazine-based chiral ligands have been used to create catalysts for asymmetric dihydroxylation, a key reaction in organic synthesis. nih.gov The reactive sites on this compound allow for its incorporation into more complex ligand structures for various catalytic applications.
| Application Area | Specific Use | Underlying Principle |
| Sensors | Acid-Sensing and Data Encryption | The protonation of the pyridazine ring in certain derivatives leads to significant and tunable changes in fluorescence emission. nih.gov |
| Fluorescent Metal Ion Detection (related systems) | Nitrogen atoms in heterocyclic rings like pyridine (B92270) (related to pyridazine) can bind to metal ions, causing a detectable change in fluorescence. mdpi.com | |
| Catalysis | Ligands for Catalytic Metal Complexes | Pyridazine derivatives can coordinate with metals to form complexes with catalytic properties for various chemical transformations. researchgate.net |
| Chiral Catalysis | The pyridazine scaffold is used in the design of chiral ligands that promote stereoselective reactions, such as asymmetric dihydroxylation. nih.gov |
Functional Polymers derived from Pyridazines
The bifunctional nature of this compound, possessing both an amine group and reactive chlorine atoms, makes it a potential monomer for the synthesis of functional polymers. The amine group can participate in polymerization reactions, such as polycondensation, while the pyridazine ring and its substituents can be incorporated into the polymer backbone or as pendant groups, imparting specific properties to the final material.
Functional polymers containing nitrogen heterocycles are of great interest for a variety of applications, including materials with enhanced thermal stability, specific recognition capabilities, or controlled electronic properties. For example, amine-functionalized polymers are known for their ability to act as polar additives to improve adhesion or to chelate with metals. doi.org
While the direct polymerization of this compound is not extensively documented in public literature, the principles of polymer chemistry suggest its viability. The reaction of di-amine monomers with other reactive species is a common strategy for creating polymers with specific functionalities. For instance, the reaction of di-amines with cyanuric chloride (a triazine) is used to create polymers with strong hydrogen bonding interactions, which enhance mechanical properties. vjst.vn Similarly, the amine group of this compound could be reacted with di-acid chlorides or other comonomers to form polyamides or other polymer classes. The presence of the pyridazine ring within the polymer chain could introduce unique electronic characteristics and potential for post-polymerization modification via the remaining chlorine atom.
The development of functional polymers from biomass-derived molecules containing nitrogen heterocycles, like terpyridines, for applications in metallopolymers and metal-organic frameworks (MOFs) further highlights the potential for incorporating structures like this compound into advanced polymeric materials. mdpi.com
| Polymerization Approach | Potential Polymer Type | Key Features and Potential Applications |
| Polycondensation with di-acid chlorides | Polyamides | Incorporation of the pyridazine ring into the polymer backbone could enhance thermal stability and introduce specific electronic properties. |
| Reaction with multifunctional cross-linking agents | Cross-linked Polymers | Creates network polymers with potential for applications in coatings, adhesives, or as sorbents, with properties influenced by the pyridazine moiety. |
| Incorporation as a functional monomer in copolymerization | Copolymers | Allows for the precise introduction of the pyridazine functionality into a polymer chain, tailoring properties like polarity, adhesion, and metal coordination ability. doi.org |
Computational Chemistry and Cheminformatics Studies
Density Functional Theory (DFT) Calculations and Molecular Geometry Optimization
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. It is widely employed to determine the optimized molecular geometry, vibrational frequencies, and other physical properties of compounds.
For heterocyclic systems similar to 4,6-Dichloropyridazin-3-amine, DFT calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-31G(d,p) or B3LYP/6-311++G(d,p). researchgate.netscielo.org.coresearchgate.net These calculations yield the most stable conformation of the molecule (a minimum on the potential energy surface) by optimizing bond lengths, bond angles, and dihedral angles. scielo.org.co For instance, in a study on the closely related compound 4,5-Dichloropyridazin-3-(2H)-one, the molecular geometry was calculated using the B3LYP/6-31G(d,p) basis set, and the results showed good agreement with experimental data obtained from X-ray crystallography. researchgate.net The optimized geometry is crucial for understanding the molecule's spatial arrangement and for subsequent computational studies like molecular docking. scielo.org.co
The table below presents a representative example of calculated geometric parameters for a related dichloropyridazinone molecule, illustrating the type of data obtained from DFT geometry optimization. researchgate.net
| Parameter | Bond | Calculated Value (B3LYP/6-31G(d,p)) (Å) |
| Bond Length | C1-Cl1 | 1.720 |
| Bond Length | C2-Cl2 | 1.738 |
| Bond Length | N1-N2 | 1.338 |
| Bond Length | C3-N1 | 1.302 |
| Bond Length | C2-C3 | 1.367 |
This interactive table showcases typical bond lengths calculated for a similar pyridazine (B1198779) structure using DFT methods.
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid) to form a stable complex. researchgate.net This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity.
Derivatives of this compound have been investigated as potential inhibitors of various biological targets. In such studies, docking simulations are used to place the ligand into the active site of the target receptor. For example, chloropyridazine hybrids have been docked into the active site of Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair and a target for cancer therapy. nih.gov The simulation calculates the binding energy and identifies key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the receptor. nih.govdovepress.com Software like AutoDock is commonly used for these simulations. dovepress.com The results of these studies can guide the design of more potent and selective inhibitors by suggesting modifications to the ligand structure that would enhance its binding affinity. nih.gov
Electronic Structure Analysis (HOMO-LUMO, MEP Maps)
The electronic structure of a molecule governs its reactivity and physical properties. Computational methods provide valuable tools to analyze this structure, including the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and Molecular Electrostatic Potential (MEP) maps.
HOMO-LUMO Analysis: The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity. irjweb.com A small energy gap implies that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net DFT calculations at the B3LYP/6-31G(d,p) level have been used to determine these energies for similar pyridazine structures. researchgate.net
Molecular Electrostatic Potential (MEP) Maps: MEP maps are three-dimensional visualizations of the electrostatic potential on the electron density surface of a molecule. wolfram.comlibretexts.org These maps are color-coded to indicate different potential regions: red typically represents electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are prone to nucleophilic attack. walisongo.ac.id Green areas represent neutral potential. For a related dichloropyridazinone, the MEP map revealed that the most negative regions were located on the oxygen and one of the nitrogen atoms, identifying them as likely sites for electrophilic interaction. researchgate.net
The following table summarizes key electronic properties calculated for a related pyridazine compound, providing insight into its chemical reactivity. researchgate.net
| Parameter | Calculated Value (B3LYP/6-31G(d,p)) |
| HOMO Energy | -7.59 eV |
| LUMO Energy | -2.12 eV |
| Energy Gap (ΔE) | 5.47 eV |
| Electronegativity (χ) | 4.85 eV |
| Hardness (η) | 2.73 eV |
This interactive table displays electronic properties derived from DFT calculations for a similar pyridazine structure.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov QSAR models are developed by calculating molecular descriptors (physicochemical, topological, electronic, etc.) for a set of molecules with known activities and then using statistical methods to build a correlative model. frontiersin.org
These models are valuable for predicting the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and reducing costs. nih.gov For series of heterocyclic compounds, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are often employed. nih.gov These approaches generate 3D fields around aligned molecules to represent steric, electrostatic, and hydrophobic properties, which are then correlated with biological activity. nih.gov A predictive QSAR model can provide crucial insights into which structural features are essential for the desired biological effect, guiding the rational design of novel derivatives with improved potency. science.gov
Prediction of Reactivity and Selectivity
Computational chemistry offers powerful methods to predict the reactivity of molecules and the selectivity of their reactions. For this compound, a key aspect is the differential reactivity of the two chlorine atoms in nucleophilic substitution reactions.
MEP maps, as discussed previously, provide a primary indication of reactive sites. The electron-poor regions (blue) on the carbon atoms attached to the chlorine atoms indicate their susceptibility to nucleophilic attack. Furthermore, DFT calculations can be used to model the entire reaction pathway of a nucleophilic substitution at each of the chlorinated positions. mdpi.com By calculating the energies of the transition states and intermediates for substitution at the C4 versus the C6 position, it is possible to determine which pathway has a lower activation energy. The position with the lower activation barrier will be the kinetically favored site for substitution. Studies on related dichloropyridazine and dichloropyrimidine systems have shown that one chlorine atom is often more susceptible to displacement than the other, leading to regioselective reactions. researchgate.netresearchgate.net These computational predictions are invaluable for planning synthetic routes to specifically functionalize the pyridazine ring.
Advanced Analytical Methodologies for Characterization of 4,6 Dichloropyridazin 3 Amine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 4,6-Dichloropyridazin-3-amine. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including atom connectivity and spatial relationships.
¹H NMR: In proton NMR (¹H NMR), the chemical environment of each hydrogen atom is mapped. For this compound, the spectrum is expected to be relatively simple and diagnostic. It would feature a singlet corresponding to the lone proton on the pyridazine (B1198779) ring (H-5). The protons of the amine (-NH₂) group would typically appear as a broader singlet, and its chemical shift can be concentration and solvent-dependent. The absence of coupling for the aromatic proton confirms its isolation from other protons on the ring.
¹³C NMR: Carbon NMR (¹³C NMR) provides insight into the carbon skeleton of the molecule. For this compound, four distinct signals are expected, corresponding to the four unique carbon atoms of the pyridazine ring. The chemical shifts of these carbons are influenced by the attached substituents; the carbons bonded to chlorine atoms (C-4 and C-6) and the carbon bonded to the amine group (C-3) would exhibit characteristic downfield shifts compared to the unsubstituted C-5.
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed for more complex derivatives to establish H-H and C-H correlations, respectively, confirming the precise assignment of all signals.
Table 1: Expected NMR Spectral Characteristics for this compound
| Nucleus | Signal Type | Expected Chemical Shift (ppm) | Key Information Provided |
|---|---|---|---|
| ¹H | Singlet | ~7.0-8.0 | Confirms the single proton on the pyridazine ring. |
| ¹H | Broad Singlet | Variable | Indicates the presence of the amine (-NH₂) group. |
| ¹³C | Signal 1 | Downfield | Carbon atom attached to the amine group (C-3). |
| ¹³C | Signal 2 & 3 | Downfield | Carbon atoms attached to chlorine (C-4, C-6). |
Mass Spectrometry Techniques (HRMS, GC-MS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS): HRMS is critical for the unequivocal confirmation of the molecular formula of this compound. This technique can measure the mass of a molecule with extremely high accuracy (typically to within 0.0001 atomic mass units). The experimentally determined mass can be compared against the theoretical exact mass calculated from the molecular formula (C₄H₃Cl₂N₃), which is 162.9704025 Da. A close match between the experimental and theoretical mass provides definitive proof of the elemental composition. A key diagnostic feature in the mass spectrum of a dichloro-substituted compound is the isotopic pattern of the molecular ion peak. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, the spectrum will exhibit a characteristic trio of peaks at M, M+2, and M+4 with an approximate intensity ratio of 9:6:1, confirming the presence of two chlorine atoms.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for analyzing complex mixtures, assessing purity, and identifying reaction byproducts. The sample is first vaporized and separated based on volatility and column interaction in the GC component. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint that can be compared against spectral libraries for identification. For less volatile derivatives, chemical derivatization may be employed to increase volatility for GC-MS analysis.
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides an unambiguous determination of the molecular structure, including bond lengths, bond angles, and torsional angles.
For a compound like this compound, X-ray crystallography would confirm the planarity of the pyridazine ring and provide exact measurements of the C-Cl, C-N, and N-N bonds. Furthermore, it reveals the packing of molecules in the crystal lattice, which is governed by intermolecular forces. In the solid state, it is expected that the amine group would participate in intermolecular hydrogen bonding, likely with the nitrogen atoms of the pyridazine ring of adjacent molecules, forming supramolecular chains or networks. The analysis can also identify other non-covalent interactions, such as π-π stacking between the aromatic rings, which contribute to the stability of the crystal structure. While the specific crystal structure of this compound is not widely published, the methodology remains the gold standard for solid-state characterization.
Chromatographic Techniques (e.g., HPLC, GC) for Purity and Reaction Monitoring
Chromatographic methods are fundamental to synthetic chemistry for both the analysis of product purity and the real-time monitoring of chemical reactions.
High-Performance Liquid Chromatography (HPLC): HPLC is the most common technique for assessing the purity of non-volatile organic compounds. A typical method for analyzing this compound and its derivatives would involve reverse-phase chromatography. In this setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an acid modifier such as trifluoroacetic acid (TFA) or formic acid. The compound is detected as it elutes from the column, most commonly using a UV detector set to a wavelength where the pyridazine ring strongly absorbs. A pure compound will ideally yield a single, sharp peak. The purity is quantified by integrating the peak area, with a value of >95% often required for subsequent applications.
Reaction Monitoring: Both HPLC and GC can be used to monitor the progress of a reaction. Small aliquots can be taken from the reaction mixture over time and analyzed. This allows chemists to track the consumption of starting materials and the formation of the desired product. This data is invaluable for optimizing reaction conditions such as temperature, time, and catalyst loading to maximize yield and minimize the formation of impurities.
Solubility Measurement and Correlation Methodologies
Understanding the solubility of this compound is critical for its purification, particularly through crystallization, and for its formulation in various applications. The solubility is typically determined in a range of pure solvents and solvent mixtures across different temperatures.
A common and accurate technique for solubility determination is the synthetic method, where a solid-liquid equilibrium is observed using a laser monitoring system. In this approach, a known amount of solute is mixed with the solvent in a jacketed glass vessel, and the temperature is gradually changed until the solid completely dissolves, a point that can be precisely detected by the change in laser light transmission through the solution. This process is repeated for various concentrations to build a comprehensive solubility curve.
The experimental solubility data (expressed as mole fraction, x) are then correlated with thermodynamic models to provide a mathematical description of the solubility behavior. Commonly used models include:
The Modified Apelblat Equation: This semi-empirical equation relates the mole fraction solubility to temperature and is widely used due to its simplicity and accuracy.
The λh (Buchowski) Equation: This model is another effective tool for correlating solubility data with temperature.
These correlations are crucial for process design, enabling the prediction of solubility at temperatures not experimentally measured and aiding in the design of efficient crystallization processes for obtaining high-purity material. Studies on similar molecules have shown that solubility tends to increase with rising temperature.
Table 2: Illustrative Format for Solubility Data Presentation
| Solvent | Temperature (K) | Mole Fraction Solubility (x) |
|---|---|---|
| Methanol | 298.15 | (Experimental Value) |
| Methanol | 303.15 | (Experimental Value) |
| Ethanol | 298.15 | (Experimental Value) |
| Ethanol | 303.15 | (Experimental Value) |
| Ethyl Acetate | 298.15 | (Experimental Value) |
Future Research Directions and Translational Perspectives
Exploration of Novel Synthetic Pathways
While established methods for the synthesis of pyridazine (B1198779) derivatives exist, future research will likely focus on developing more efficient, sustainable, and scalable pathways to 4,6-Dichloropyridazin-3-amine and its analogs. Traditional methods often rely on harsh reagents and multi-step procedures. Novel approaches could explore:
C-H Activation: Direct functionalization of the pyridazine core through C-H activation would represent a significant advancement, reducing the number of synthetic steps and improving atom economy.
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Developing flow-based methods for the chlorination and amination of the pyridazine ring could streamline production for research purposes.
Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could lead to greener and more selective transformations, particularly for the introduction of chirality or specific functional groups.
A key strategy involves the functionalization of related pyridazinone structures. For instance, the synthesis of carbamates and ureas has been achieved using phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate as a stable and easy-to-handle carbonyl source, which can be prepared from commercially available 4,5-dichloropyridazin-3(2H)-one. organic-chemistry.org This highlights a pathway where pyridazinone intermediates are functionalized to build more complex molecules.
Design and Synthesis of Multi-Targeting Agents
The development of drugs that can modulate multiple biological targets simultaneously is a promising strategy for treating complex diseases like cancer and inflammatory disorders. The this compound scaffold is well-suited for the design of such multi-targeting agents through molecular hybridization, which involves combining distinct pharmacophores into a single molecule.
For example, researchers have successfully designed and synthesized novel chloropyridazine hybrids as anticancer agents that induce apoptosis and inhibit PARP-1. nih.gov This was achieved by combining the 4-chloropyridazinoxyphenyl scaffold, a known PARP-1 inhibitor, with chalcones and thiazolidine-2,4-dione, which are known apoptotic inducers. nih.gov Similarly, new pyridazine-based sulfonamides have been developed as multi-target anti-inflammatory agents by targeting carbonic anhydrase (CA), COX-2, and 5-LOX enzymes simultaneously. nih.gov This approach can lead to synergistic therapeutic effects and potentially overcome drug resistance.
Table 1: Examples of Multi-Targeting Strategies
Investigation of New Biological Targets
The versatility of the this compound scaffold allows its derivatives to interact with a wide range of biological targets. While research has identified several key targets, further investigation is needed to uncover new therapeutic opportunities. The reactivity of the chlorine atoms at the 4 and 6 positions allows for differential substitution, enabling the creation of derivatives that can be screened against diverse biological targets.
Known biological targets for pyridazine derivatives include:
Kinases: Such as Hematopoietic Progenitor Kinase 1 (HPK1), which is of interest for cancer immunotherapy. researchgate.net
Enzymes: Including Dipeptidyl Peptidase-IV (DPP-IV) for type 2 diabetes, Poly (ADP-ribose) polymerase (PARP-1) for cancer, and Carbonic Anhydrases (CAs), COX-2, and 5-LOX for inflammation. nih.govnih.govmdpi.com
Receptors: Such as Histamine H3 receptors for CNS disorders and GABA-A α5 receptors. mdpi.com
Inflammasomes: Pyrido-[3,4-d]pyridazine amine derivatives have been patented as inhibitors of the NLRP3 inflammasome, which is implicated in a variety of inflammatory diseases. wipo.int
Future work should focus on screening libraries of this compound derivatives against new and emerging targets, such as those involved in neurodegenerative diseases, metabolic disorders, and infectious diseases.
Application in Combinatorial Chemistry and High-Throughput Screening
The structure of this compound is ideally suited for combinatorial chemistry and high-throughput screening (HTS). ingentaconnect.com The two chlorine atoms serve as convenient handles for introducing molecular diversity. By reacting the scaffold with a variety of nucleophiles (e.g., amines, alcohols, thiols), large libraries of distinct compounds can be rapidly synthesized.
This approach allows for the efficient exploration of structure-activity relationships (SAR). For instance, one chlorine can be selectively substituted under controlled conditions, followed by substitution of the second chlorine, leading to a diverse set of di-substituted pyridazines. These libraries can then be subjected to HTS to identify hit compounds for specific biological targets. The use of solid-phase synthesis, where the pyridazine core is attached to a resin, can further streamline the purification process, making it a powerful tool for drug discovery. organic-chemistry.orgingentaconnect.com
Advanced Computational Design of Derivatives
Computational methods are indispensable tools in modern drug discovery for accelerating the design of new molecules with improved properties. For derivatives of this compound, these techniques can be applied in several ways:
Molecular Docking: By using the crystal structures of target proteins (e.g., kinases, enzymes), molecular docking can predict the binding modes and affinities of novel pyridazine derivatives. This helps in prioritizing which compounds to synthesize.
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of pyridazine derivatives with their biological activity, providing insights for designing more potent compounds.
In Silico ADME/Tox Prediction: Computational tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of virtual compounds. nih.gov This allows for the early-stage filtering of molecules that are likely to have poor pharmacokinetic profiles, saving time and resources. For instance, in silico predictions of Lipinski's rules of five can guide the design of orally bioavailable drugs. nih.gov
These computational approaches, combined with experimental validation, create an efficient cycle for the design and optimization of new drug candidates based on the this compound core.
Scale-Up and Industrial Production Considerations for Research Applications
For promising drug candidates to advance through the development pipeline, a robust and scalable synthesis is essential. While laboratory-scale synthesis may be sufficient for initial discovery, producing the larger quantities of material needed for advanced preclinical and clinical studies requires careful consideration of the manufacturing process.
Key considerations for the scale-up of this compound and its derivatives include:
Cost and Availability of Starting Materials: The synthesis of the core pyridazine structure often starts from materials like maleic anhydride (B1165640) and hydrazine (B178648). google.com The cost-effectiveness of these raw materials is crucial for large-scale production.
Reaction Conditions: Reactions that require extreme temperatures, high pressures, or expensive catalysts can be challenging to scale up. Future research should focus on developing syntheses that proceed under milder, more industrially friendly conditions. google.com
Purification: Chromatographic purification, common in laboratory settings, is often impractical for large-scale production. Developing methods that rely on crystallization or extraction is critical.
Process Safety: The potential hazards of reagents and intermediates must be carefully managed at an industrial scale.
Patents for the synthesis of related dichloropyridazines often highlight methods suitable for larger scales, such as using phosphorus oxychloride for chlorination, with a focus on yield and simple post-processing to ensure commercial viability. google.comgoogle.com
Table 2: List of Compounds Mentioned
Q & A
Q. What are the optimal synthetic routes for 4,6-Dichloropyridazin-3-amine, and how can regioselectivity be controlled during substitution reactions?
Microwave-assisted synthesis has been demonstrated as an efficient method for structurally analogous pyridazine derivatives, enabling rapid heating and improved yield compared to conventional methods . Regioselectivity in substitution reactions can be controlled by adjusting reaction conditions (e.g., solvent polarity, temperature) and using catalysts like Pd(PPh₃)₄ to direct functionalization at specific positions . For example, mono-substitution at the 4-position is achievable under mild conditions, while harsher conditions promote bis-functionalization .
Q. How can spectroscopic techniques (NMR, MS) confirm the structure and purity of this compound?
Structural confirmation requires a combination of H/C NMR and high-resolution mass spectrometry (HRMS). H NMR can identify aromatic protons and amine groups, with splitting patterns distinguishing between chlorine substituents at the 4- and 6-positions. Mass spectrometry (e.g., ESI-MS) verifies molecular weight (C₄H₃Cl₂N₃, ~163.99 g/mol) and detects impurities. Purity is assessed via HPLC with UV detection at λ ~260 nm, where deviations in retention time indicate byproducts .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives across studies?
Q. How can computational models predict the reactivity of this compound in novel reaction pathways?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electron density distributions to predict nucleophilic/electrophilic sites. For example, the C-4 position may exhibit higher electrophilicity due to chlorine’s electron-withdrawing effects, favoring Suzuki-Miyaura coupling reactions. Molecular docking simulations also assess binding affinities to biological targets, guiding derivatization for enhanced activity .
Q. What experimental designs are effective in elucidating the mechanism of action of this compound in biological systems?
A multi-omics approach combines transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map pathways affected by the compound. For example, dose-response studies with kinase inhibition assays (e.g., ATP-competitive binding assays) identify primary targets, while CRISPR-Cas9 knockouts validate specificity. Isotopic labeling (C or H) tracks metabolic fate in vivo .
Q. How do steric and electronic effects influence the stability of this compound under varying pH conditions?
Stability studies using accelerated degradation protocols (e.g., 40°C/75% RH) coupled with LC-MS monitor hydrolysis products. At acidic pH (pH < 3), the amine group may protonate, reducing electron density and increasing susceptibility to nucleophilic attack at C-6. Computational pKa predictions (e.g., MarvinSketch) guide buffer selection for long-term storage .
Methodological Notes
- Data Contradiction Analysis : Apply Higgins’ statistic to quantify heterogeneity in meta-analyses, with indicating significant variability requiring subgroup analysis .
- Synthetic Optimization : Use Design of Experiments (DoE) to screen reaction parameters (temperature, catalyst loading) for yield maximization .
- Computational Validation : Cross-validate DFT results with experimental kinetic data (e.g., Hammett plots) to confirm reaction mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
